2-Chloroethyltriethoxysilane

Übersicht

Beschreibung

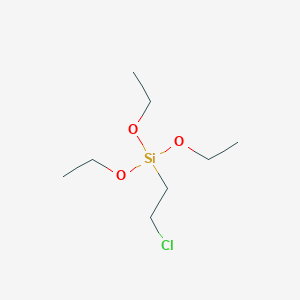

2-Chloroethyltriethoxysilane is an organosilicon compound with the molecular formula C8H19ClO3Si. It is a colorless to pale yellow liquid that is used as a chemical intermediate in various industrial and research applications. The compound is known for its reactivity due to the presence of both chloroethyl and triethoxysilane groups, making it a versatile reagent in organic synthesis and surface modification processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Chloroethyltriethoxysilane can be synthesized through the reaction of triethoxysilane with 2-chloroethanol in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane groups. The general reaction is as follows:

Biologische Aktivität

2-Chloroethyltriethoxysilane (CETS) is a silane compound that has garnered attention for its potential biological activities, particularly in the fields of biocompatible materials and surface modifications. This article explores the biological activity of CETS, including its synthesis, mechanisms of action, and applications in various domains.

Chemical Structure and Properties

This compound is characterized by the presence of a chloroethyl group and three ethoxy groups attached to silicon. Its chemical formula is . The presence of the chloroethyl group allows for reactivity with biological systems, while the ethoxy groups facilitate hydrolysis and polymerization processes, leading to the formation of siloxane networks.

Mechanisms of Biological Activity

The biological activity of CETS can be attributed to several mechanisms:

- Antimicrobial Activity : Studies have shown that silane compounds can exhibit antimicrobial properties. CETS can disrupt microbial cell membranes, leading to cell death. This is particularly important in applications such as coatings for medical devices and food packaging materials where microbial contamination is a concern .

- Biocompatibility : CETS has been investigated for its potential use in biocompatible coatings. The hydrolysis of CETS leads to the formation of silanol groups, which can enhance adhesion to biological tissues and improve compatibility with living systems .

- Surface Modification : The ability of CETS to form covalent bonds with various substrates makes it a valuable agent for modifying surfaces to enhance properties such as hydrophobicity or biocompatibility. This is particularly useful in creating surfaces that resist biofilm formation .

Antimicrobial Efficacy

A significant study evaluated the antimicrobial efficacy of surfaces treated with CETS against common pathogens such as Staphylococcus aureus and Escherichia coli. The treated surfaces demonstrated a reduction in bacterial adhesion and viability, suggesting that CETS could be an effective antimicrobial agent in coatings .

Biocompatibility Assessment

In vitro studies have assessed the cytotoxicity of CETS on human cell lines. Results indicated that at lower concentrations, CETS exhibited minimal cytotoxic effects, making it suitable for biomedical applications. However, higher concentrations resulted in increased cell death, highlighting the need for careful dosage control in practical applications .

Data Table: Summary of Biological Activities

Wissenschaftliche Forschungsanwendungen

Applications Overview

The applications of 2-Chloroethyltriethoxysilane can be categorized into several key areas:

-

Coupling Agent in Polymer Science

- Used to improve adhesion between organic polymers and inorganic substrates.

- Enhances the mechanical properties and durability of composite materials.

-

Surface Modification

- Employed for the functionalization of surfaces in various materials, including glass and metals.

- Facilitates the creation of hydrophobic or hydrophilic surfaces depending on the intended application.

-

Synthesis of Hybrid Materials

- Acts as a precursor in the synthesis of silica-based hybrid materials, which are utilized in coatings and adhesives.

- Enables the incorporation of functional groups that can impart specific properties to the material.

-

Biomedical Applications

- Investigated for use in drug delivery systems due to its ability to modify surface properties for better biocompatibility.

- Potential applications in tissue engineering as a scaffold material.

-

Environmental Applications

- Utilized in the development of materials for environmental remediation, particularly for adsorbing heavy metals from wastewater.

Polymer Adhesion

A study demonstrated that incorporating this compound into polymer formulations significantly improved adhesion strength between polymer layers and inorganic substrates. The enhanced bonding resulted in composites with superior mechanical performance, making them suitable for demanding applications such as automotive parts and construction materials.

Surface Functionalization

Research conducted on the modification of silica surfaces using this compound revealed its effectiveness in altering surface characteristics. By adjusting the concentration of silane used, researchers achieved tailored hydrophobicity levels, which are crucial for applications in coatings that require water repellency.

Drug Delivery Systems

In biomedical research, this compound was employed to modify nanoparticles used for drug delivery. The silane's reactivity allowed for the attachment of targeting ligands, enhancing the specificity and efficacy of drug delivery systems while minimizing side effects.

Analyse Chemischer Reaktionen

Hydrolysis and Condensation Reactions

The ethoxy groups (-OCH₂CH₃) undergo hydrolysis in the presence of water or moisture, forming silanol intermediates (Si-OH) that subsequently condense into siloxane networks (Si-O-Si). This reactivity is critical for applications in sol-gel processes and surface functionalization.

Key Observations :

-

Hydrolysis releases ethanol and HCl, with the latter acting as a catalyst for further condensation .

-

Reaction kinetics depend on pH:

Representative Reaction :

Condensation:

Nucleophilic Substitution at the Chloroethyl Group

The chloroethyl (-CH₂CH₂Cl) moiety participates in nucleophilic substitution (SN2) reactions, enabling covalent bonding with nucleophiles like amines, thiols, or alkoxides.

Experimental Findings :

-

Reaction with primary amines (e.g., NH₃, RNH₂) yields quaternary ammonium silanes. For example:

This reaction is utilized to synthesize antimicrobial surfaces .

-

Substitution with thiols (-SH) forms stable thioether linkages, enhancing adhesion in polymer composites .

Reaction Conditions :

| Nucleophile | Temperature (°C) | Solvent | Yield (%) | Source |

|---|---|---|---|---|

| NH₃ | 70–120 | Ethanol | 85–90 | |

| Cysteine | 25–40 | Water/THF | 70–75 |

Thermal Decomposition and Stability

2-Chloroethyltriethoxysilane exhibits thermal instability above 200°C, decomposing into volatile chlorinated compounds and silica residues.

Data from Pyrolysis Studies :

Thermal Behavior :

| Parameter | Value | Source |

|---|---|---|

| Auto-ignition Temp. | Not determined | |

| Decomposition Onset | ~200°C |

Surface Modification of Silica

The compound reacts with hydroxylated surfaces (e.g., silica gel) to form covalent Si-O-Si bonds, introducing chloroethyl functionalities for further derivatization .

Steps :

Eigenschaften

IUPAC Name |

2-chloroethyl(triethoxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19ClO3Si/c1-4-10-13(8-7-9,11-5-2)12-6-3/h4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKBFHCBHLOZDKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCCl)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19ClO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7066352 | |

| Record name | Silane, (2-chloroethyl)triethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18279-67-9 | |

| Record name | (2-Chloroethyl)triethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18279-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, (2-chloroethyl)triethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018279679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, (2-chloroethyl)triethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, (2-chloroethyl)triethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloroethyltriethoxysilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.309 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Chloroethyltriethoxysilane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FV2A6Y5H7J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.